- Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease, Korea, , ,

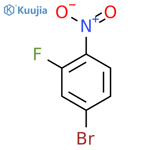

Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

939968-60-2 structure

Nome del prodotto:3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Numero CAS:939968-60-2

MF:C12H15BFNO4

MW:267.061207056046

MDL:MFCD12026073

CID:857382

PubChem ID:46739531

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER

- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- B-4965

- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- 939968-60-2

- SY025524

- Z1258930123

- MOKWUYKZXFBLKR-UHFFFAOYSA-N

- 3-Fluoro-4-nitrophenylboronic acid pinacol ester

- EN300-1716820

- AKOS022173348

- SCHEMBL59736

- MFCD12026073

- DTXSID20675133

- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester

- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester

- BS-29795

- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester

-

- MDL: MFCD12026073

- Inchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3

- Chiave InChI: MOKWUYKZXFBLKR-UHFFFAOYSA-N

- Sorrisi: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O

Proprietà calcolate

- Massa esatta: 267.10800

- Massa monoisotopica: 267.1078163g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 19

- Conta legami ruotabili: 2

- Complessità: 355

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 64.3Ų

Proprietà sperimentali

- PSA: 64.28000

- LogP: 2.55630

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | F594978-250mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 250mg |

$167.00 | 2023-05-18 | ||

| Enamine | EN300-1716820-1.0g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 1.0g |

$280.0 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |

939968-60-2 | 1g |

¥4513.00 | 2023-09-05 | ||

| Enamine | EN300-1716820-0.25g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 0.25g |

$139.0 | 2023-09-20 | |

| TRC | F594978-50mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 50mg |

$69.00 | 2023-05-18 | ||

| Alichem | A019120014-1g |

2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 1g |

$475.20 | 2023-08-31 | |

| TRC | F594978-25mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 25mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester |

939968-60-2 | 96% | 5g |

¥3548.90 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1106703-5g |

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

939968-60-2 | 95% | 5g |

$930 | 2024-07-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |

939968-60-2 | 250MG |

¥2,219.00 | 2023-07-11 |

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt

Riferimento

- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt

Riferimento

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C

Riferimento

- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C

Riferimento

- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C

Riferimento

- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Preparation of urea compounds as STING inhibitor, China, , ,

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials

- 4-Bromo-2-fluoro-1-nitrobenzene

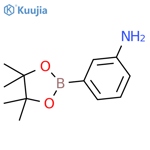

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

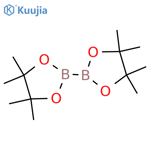

- Bis(pinacolato)diborane

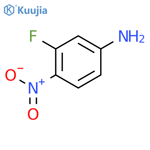

- 3-fluoro-4-nitroaniline

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products

3-Fluoro-4-nitrophenylboronic acid, pinacol ester Letteratura correlata

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Prodotti correlati

- 1218791-09-3(4-Fluoro-3-nitrophenylboronic acid, pinacol ester)

- 1189042-70-3(2-Fluoro-3-nitrophenylboronic acid, pinacol ester)

- 920379-41-5(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethylnaphthalene-1-sulfonamide)

- 77858-21-0(Velaresol)

- 942883-81-0(2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide)

- 1213307-93-7(2-(1S)-1-amino-2-hydroxyethylbenzene-1,3,5-triol)

- 87156-74-9(hex-3-en-1-amine)

- 2171156-87-7(2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid)

- 1351590-86-7(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzamide)

- 91271-59-9(3-(pyrrolidin-1-ylmethyl)phenylmethanol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Purezza:99%

Quantità:5g

Prezzo ($):185.0